The 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine Motif: Synthetic Architecture and Agrochemical Utility
The 5-(Difluoromethyl)-1-methyl-1H-pyrazol-4-amine Motif: Synthetic Architecture and Agrochemical Utility
This is an in-depth technical guide on 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .
[1]
Executive Summary
The pyrazole-4-carboxamide scaffold represents the backbone of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad).[1] While the 3-(difluoromethyl) isomer is the industry standard, the 5-(difluoromethyl) isomer offers a distinct steric and electronic profile utilized for IP-busting strategies and overcoming resistance in Septoria tritici and Phakopsora pachyrhizi.[1]
This guide details the synthesis, physicochemical properties, and application of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine (hereafter 5-DFMPA ).[1] Unlike the carboxylic acid precursors used in "forward" amides, this 4-amine building block is critical for synthesizing "reverse" amides and urea-linked bioactive molecules.[1]
Physicochemical Profile & The "Fluorine Effect"[3][4][5]
The strategic placement of the difluoromethyl (
Lipophilicity and H-Bonding
The
| Property | 5-DFMPA (Target) | 3-DFMPA (Isomer) | Relevance |
| H-Bond Acidity | Moderate ( | Moderate | Interaction with SDH binding pocket residues (e.g., Trp/Tyr).[1][2] |
| Steric Environment | High (C5/N-Me clash) | Low | The C5 substituent forces the N-methyl group to twist, altering the vector of the C4-amine.[1] |
| pKa (Conj. Acid) | ~3.8 | ~4.1 | Electron-withdrawing effect of |
| LogP | 0.8 - 1.2 | 0.9 - 1.3 | Modulates systemicity in xylem transport.[1] |
The Regio-Isomer Challenge
The primary synthetic hurdle is the regioselectivity of the pyrazole cyclization. Reaction of methylhydrazine with 4,4-difluoroacetoacetate typically favors the 3-difluoromethyl isomer (thermodynamic product).[1] Accessing the 5-difluoromethyl isomer requires kinetic control or specific steric directing groups.[1]
Synthetic Architecture
The synthesis of 5-DFMPA is a three-stage process: Regioselective Cyclization , Nitration , and Reduction .[1]
Workflow Diagram
The following directed graph illustrates the critical path to the 4-amine, highlighting the separation of the unwanted 3-isomer.[1]
Figure 1: Synthetic pathway prioritizing the isolation of the 5-substituted core before functionalization.[1]
Experimental Protocols
The following protocols are adapted from high-purity agrochemical intermediate synthesis standards.
Step 1: Regioselective Synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazole
To favor the 5-isomer, the reaction is often conducted in non-polar solvents or using specific directing leaving groups (e.g., enaminones), but the direct condensation is described here for scalability.[1]
-
Reagents: Ethyl 4,4-difluoroacetoacetate (1.0 eq), Methylhydrazine (1.05 eq), Ethanol (Solvent).[1][2]
-
Procedure:
-
Cool a solution of Methylhydrazine in Ethanol to -10°C.
-
Add Ethyl 4,4-difluoroacetoacetate dropwise. Critical: Low temperature favors the kinetic product (5-isomer) in some solvent systems, though mixtures are inevitable.[1]
-
Allow to warm to RT and stir for 2 hours.
-
Purification: The 3-isomer and 5-isomer have distinct boiling points and polarities.[1] The 5-isomer is often less polar.[1] Separation is achieved via fractional distillation or flash chromatography (Hexane/EtOAc gradient).[1]
-
Validation:
F NMR is diagnostic.[1] The signal shift differs between positions 3 and 5 due to the shielding effect of the N-methyl group.
-
Step 2: Nitration (Electrophilic Aromatic Substitution)
The pyrazole ring is electron-rich, but the
-
Reagents: 5-(difluoromethyl)-1-methyl-1H-pyrazole (from Step 1), Fuming
, Conc. . -
Protocol:
-
Dissolve the pyrazole in conc.
at 0°C. -
Add fuming
dropwise, maintaining temp < 10°C (Exothermic!). -
Heat to 60°C for 3 hours to drive the reaction to completion.
-
Quench onto ice water. The 4-nitro-5-(difluoromethyl)-1-methyl-1H-pyrazole precipitates as a solid.[1]
-
Filter, wash with water, and dry.
-
Step 3: Reduction to 5-DFMPA
Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn).[1][2]
-
Reagents: 4-Nitro intermediate, 10% Pd/C (5 mol%), Methanol, Hydrogen gas (balloon or 3 atm).
-
Protocol:
-
Suspend the nitro compound and Pd/C in Methanol.
-
Purge with
, then introduce .[2] -
Stir vigorously at RT for 6-12 hours.
-
Filter through Celite to remove catalyst.[1]
-
Concentrate filtrate to yield 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine .[1]
-
Storage: Store under Argon/Nitrogen; amines are prone to oxidation over time.[1]
-
Agrochemical Utility: The "Reverse Amide" Strategy[3]
While commercial SDHIs like Bixafen use the pyrazole as the acid component (Carbonyl attached to pyrazole), the 5-DFMPA amine allows for the construction of Reverse Amides .
Pharmacophore Mapping
In a reverse amide, the pyrazole nitrogen (from the amine) binds to the carbonyl of the coupling partner.[2] This shifts the H-bond donor/acceptor vectors within the SDH binding pocket (ubiquinone reduction site).[1]
Key Application Areas:
-
SDHI Fungicides: Overcoming resistance mutations (e.g., H272Y/R in Botrytis) by presenting the scaffold in a novel orientation.[2]
-
Insecticides: Coupling 5-DFMPA with anthranilic diamide motifs (Ryanodine receptor modulators).[1]
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) of the 5-DFMPA motif in enzyme binding.[1][2]
Safety & Handling
-
Energetics: Pyrazoles, particularly nitro-pyrazoles (intermediate), can be energetic.[2] Differential Scanning Calorimetry (DSC) should be performed before scaling the nitration step.[1]
-
Toxicity: Fluorinated pyrazoles are biologically active.[1] Handle as a potential skin sensitizer and specific target organ toxicant.[1]
-
Waste: Palladium catalysts must be recovered.[1] Fluorinated filtrate requires specific incineration protocols to prevent HF formation in standard waste streams.
References
-
Regioselective Synthesis of Fluoroalkyl Pyrazoles: Title: Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles.[1] Source: Journal of Organic Chemistry / PMC. URL:[Link]
-
Metabolic Stability of Difluoromethyl Groups: Title: Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules.[3][4][5] Source: Journal of Agricultural and Food Chemistry (ACS).[1][3] URL:[Link][1][2]
-
SDHI Fungicide Chemistry (General Context): Title: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (Industry Standard Context).[1] Source: Wikipedia / Chemical Literature.[1] URL:[Link][1][6][7]
-
Functionalization of Difluoromethylpyrazoles: Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles (Analogous Chemistry). Source: ACS Omega.[1][8] URL:[Link][1]
Sources
- 1. Inpyrfluxam | C18H21F2N3O | CID 70652048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scite.ai [scite.ai]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
